molecular formula C20H19N5O B2775517 5-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 895093-75-1

5-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No. B2775517
CAS RN: 895093-75-1
M. Wt: 345.406
InChI Key: DHHRJMUIERUCHB-UHFFFAOYSA-N
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Description

1,2,3-Triazoles and 1,2,4-oxadiazoles are classes of compounds that have received a great deal of attention in academia and industry . They have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .


Synthesis Analysis

The synthesis of 1,2,3-triazoles often involves the use of “Click” chemistry, a term that refers to a collection of reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents .


Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles and 1,2,4-oxadiazoles typically includes a five-membered ring containing three nitrogen atoms. The exact structure of “5-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole” would need to be confirmed through techniques such as NMR, IR, and mass spectrometry .

Scientific Research Applications

a. Anticancer Properties: Research suggests that this compound may inhibit cancer cell growth by interfering with specific cellular pathways. Its triazole and oxadiazole moieties could target enzymes or receptors involved in cancer progression. Further studies are needed to explore its efficacy against different cancer types.

b. Antimicrobial Activity: The presence of both triazole and oxadiazole rings makes this compound interesting for antimicrobial drug development. It could potentially act against bacteria, fungi, or even drug-resistant strains. Researchers are investigating its mechanism of action and evaluating its effectiveness.

Computational Chemistry and Molecular Modeling

The compound’s diverse functionalities make it an intriguing subject for computational studies:

a. Density Functional Theory (DFT) Calculations: Researchers can perform DFT calculations to understand its electronic structure, stability, and reactivity. Insights gained from these simulations can guide further experimental work.

b. Pharmacophore Modeling: By analyzing its interactions with biological targets, pharmacophore models can be developed. These models aid in rational drug design and virtual screening.

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other triazole and oxadiazole compounds, it may bind to its target(s) and modulate their activity .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in urine .

Result of Action

It’s likely that the compound’s effects depend on its specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature might denature the compound, reducing its efficacy .

Future Directions

The future directions for research on a compound like “5-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole” could include further exploration of its potential uses in various fields, such as drug discovery, materials science, and chemical biology .

properties

IUPAC Name

5-[1-(3-ethylphenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-4-15-6-5-7-17(12-15)25-14(3)18(22-24-25)20-21-19(23-26-20)16-10-8-13(2)9-11-16/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHRJMUIERUCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

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